molecular formula C20H28N2O5 B563880 Enalapril-d3 CAS No. 1356847-94-3

Enalapril-d3

Cat. No.: B563880
CAS No.: 1356847-94-3
M. Wt: 379.471
InChI Key: GBXSMTUPTTWBMN-FLDSLSFSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enalapril-d3 is a deuterated form of enalapril, a widely used angiotensin-converting enzyme inhibitor. This compound is primarily used in the treatment of hypertension and congestive heart failure. The deuterium atoms in this compound replace the hydrogen atoms, which can potentially alter the pharmacokinetic properties of the drug, leading to improved stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Enalapril-d3 involves the incorporation of deuterium atoms into the enalapril molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O).

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

    Catalytic Exchange: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.

    Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Enalapril-d3 undergoes various chemical reactions, including:

    Hydrolysis: this compound is hydrolyzed to its active form, enalaprilat-d3, in the body.

    Oxidation and Reduction: These reactions can occur under specific conditions, altering the chemical structure of the compound.

    Substitution Reactions: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Hydrolysis: Typically occurs in aqueous solutions with enzymes or acidic conditions.

    Oxidation: Can be induced using oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used.

Major Products:

    Enalaprilat-d3: The active metabolite formed through hydrolysis.

    Oxidized and Reduced Derivatives: Products formed through oxidation and reduction reactions.

Scientific Research Applications

Enalapril-d3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of enalapril.

    Biology: Employed in studies investigating the biological effects of angiotensin-converting enzyme inhibitors.

    Medicine: Utilized in clinical research to evaluate the efficacy and safety of deuterated drugs in treating hypertension and heart failure.

    Industry: Applied in the development of new pharmaceutical formulations with improved stability and efficacy.

Mechanism of Action

Enalapril-d3 exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, this compound reduces the production of angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system.

Comparison with Similar Compounds

    Enalapril: The non-deuterated form of Enalapril-d3.

    Lisinopril: Another angiotensin-converting enzyme inhibitor with similar therapeutic uses.

    Ramipril: A compound with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which can enhance the stability and efficacy of the drug. This makes it a valuable compound in the development of new therapeutic agents with improved pharmacokinetic profiles.

Properties

CAS No.

1356847-94-3

Molecular Formula

C20H28N2O5

Molecular Weight

379.471

IUPAC Name

(2S)-1-[(2S)-3,3,3-trideuterio-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H28N2O5/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25)/t14-,16-,17-/m0/s1/i2D3

InChI Key

GBXSMTUPTTWBMN-FLDSLSFSSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O

Synonyms

(S)-1-[N-[1-(Ethoxycarbonxyl)-3-phenylpropyl]-L-alanyl]-L-proline-d3; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.